molecular formula C20H26ClN5O2 B2962006 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923145-65-7

1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2962006
CAS-Nummer: 923145-65-7
Molekulargewicht: 403.91
InChI-Schlüssel: ZNDLGQYHMPIHJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic xanthine derivative featuring a purine-dione core modified with a 4-chlorobenzyl group at the N1 position and a hexylamino substituent at the C8 position. This compound belongs to a class of molecules designed to modulate neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, due to the structural flexibility of its substituents .

The synthesis of such derivatives typically involves alkylation or substitution reactions. For example, analogous compounds are synthesized via nucleophilic displacement of halogens (e.g., bromine at C8) with amines or through coupling reactions involving intermediates like 8-bromo-3,7-dimethylpurine-diones .

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-(hexylamino)-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O2/c1-4-5-6-7-12-22-19-23-17-16(24(19)2)18(27)26(20(28)25(17)3)13-14-8-10-15(21)11-9-14/h8-11H,4-7,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDLGQYHMPIHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, hexylamine, and 3,7-dimethylxanthine.

    N-Alkylation: The first step involves the N-alkylation of 3,7-dimethylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 1-(4-chlorobenzyl)-3,7-dimethylxanthine.

    Amination: The next step is the amination of the intermediate with hexylamine under reflux conditions to yield the final product, 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as primary or secondary amines, thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or phosphodiesterases, leading to altered cellular signaling and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects at C8: Hexylamino vs. Piperazinyl Groups: The target compound’s hexylamino group likely provides moderate 5-HT6/D2 affinity compared to the 2,3-dichlorophenylpiperazinyl group in compounds 5 and 12 (), which exhibit sub-25 nM Ki values due to enhanced π-π interactions with receptors . Lipophilicity: The hexyl chain balances lipophilicity and solubility, whereas bulkier groups (e.g., benzyl or pyridinyloxy in ) may reduce CNS penetration or alter selectivity .

N1 Substitutions :

  • The 4-chlorobenzyl group in the target compound enhances receptor binding compared to unsubstituted N1 derivatives (e.g., compound 3a in ). Chlorine’s electron-withdrawing effect stabilizes receptor-ligand interactions .

Compared to bisdionin derivatives (), the hexylamino group may improve metabolic stability over sulfanyl or methoxybenzyl groups .

Pharmacological Potential

  • However, its affinity is likely lower due to the absence of aromatic halogens .
  • Antioxidant Activity : Unlike piperazine-linked analogs (), the target compound’s biological activity remains uncharacterized in this context, warranting further study .

Biologische Aktivität

1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a chlorobenzyl group and a hexylamino substituent, which may influence its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C16H20ClN5O2\text{C}_{16}\text{H}_{20}\text{ClN}_5\text{O}_2

This structure includes:

  • A purine core (1H-purine-2,6-dione)
  • A 4-chlorobenzyl moiety
  • An 8-hexylamino substituent
  • Two methyl groups at positions 3 and 7

Research indicates that compounds similar to 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:

  • Antitumor Effects : Studies have shown that purine derivatives can inhibit the proliferation of cancer cells. The specific mechanism often involves interference with DNA synthesis or repair pathways.
  • Anti-inflammatory Properties : Some purine derivatives have been noted for their ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Pharmacological studies have highlighted the following activities associated with this compound:

Activity TypeDescriptionReference
AntiproliferativeInhibits growth in various cancer cell lines, demonstrating dose-dependent effects.
Anti-inflammatoryReduces levels of inflammatory markers in vitro and in vivo models.
CytotoxicityExhibits cytotoxic effects against specific cancer types, particularly leukemia and solid tumors.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of this compound on leukemia cell lines. Results showed significant inhibition of cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
  • Case Study on Inflammatory Response :
    • In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential utility in treating inflammatory diseases.

Safety and Toxicology

While promising, the safety profile of 1-(4-chlorobenzyl)-8-(hexylamino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that:

  • Low Acute Toxicity : Initial studies suggest low acute toxicity in animal models.
  • Long-term Effects : Ongoing studies are necessary to evaluate long-term exposure effects and potential organ toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.